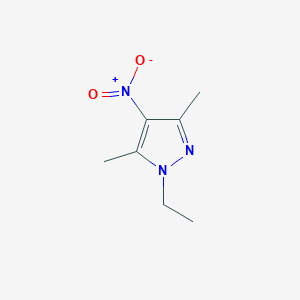

1-乙基-3,5-二甲基-4-硝基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

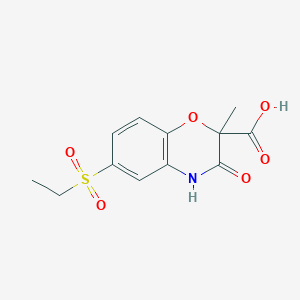

“1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” is a research chemical with the molecular formula C7H11N3O2 and a molecular weight of 169.18 . It is a member of the pyrazole family, which are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure can be determined using techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis .

Chemical Reactions Analysis

Pyrazoles, including “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole”, can participate in a variety of chemical reactions. These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” include a molecular weight of 169.18, a boiling point of 260.1±35.0 ℃ at 760 mmHg, a melting point of 44-47 ℃, and a density of 1.25±0.1 g/cm3 .

科学研究应用

Medicinal Chemistry

Pyrazoles, including 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic properties .

Drug Discovery

The pyrazole scaffold is frequently used in the synthesis of bioactive chemicals . The unique structure of pyrazoles, including 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, makes them valuable in the field of drug discovery .

Agrochemistry

Pyrazoles are also used in agrochemistry . Their unique properties make them suitable for use in various agricultural applications .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used to prepare pyrazolato ligated complexes . These complexes have various applications in the field of chemistry .

Organometallic Chemistry

Pyrazoles, including 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, are used in organometallic chemistry . They can form complexes with various metals, leading to a wide range of organometallic compounds .

Photoluminescent and Photorefractive Materials

1,3,5-Triarylpyrazoline compounds, which could potentially include derivatives of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photorefractive materials .

Antibacterial Activity

N-1-substituted derivatives of pyrazoles, potentially including 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, have been found to exhibit antibacterial activity . This makes them valuable in the development of new antibacterial agents .

Organic Nonlinear Optical Materials

1,3,5-Triarylpyrazoline compounds, potentially including derivatives of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, can be used as organic nonlinear optical materials . These materials have various applications in the field of optics .

未来方向

The future directions for “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. As a member of the pyrazole family, it could be used as a scaffold in the synthesis of bioactive chemicals .

作用机制

Target of Action

Pyrazole derivatives, which include 1-ethyl-3,5-dimethyl-4-nitro-1h-pyrazole, are known to interact with various biological targets . These targets can be enzymes, receptors, or other proteins that play crucial roles in biological processes .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The interaction between 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole and its targets could lead to changes in the biological processes regulated by these targets.

Biochemical Pathways

Pyrazole derivatives are known to influence various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular processes, such as signal transduction, gene expression, and metabolic reactions.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the known activities of pyrazole derivatives, the effects could potentially include changes in cellular signaling, gene expression, and metabolic processes .

Action Environment

The action, efficacy, and stability of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells . .

属性

IUPAC Name |

1-ethyl-3,5-dimethyl-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-9-6(3)7(10(11)12)5(2)8-9/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFFXYAXIJPCIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2634964.png)

![Benzo[d]thiazol-2-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2634965.png)

![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2634967.png)

![(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2634968.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluoroisonicotinamide](/img/structure/B2634973.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2634974.png)

![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2634975.png)

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2634977.png)

![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634981.png)

![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)